2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Description
2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine (C₁₀H₁₄N₂; MW: 162.23 g/mol) is a partially saturated heterocyclic compound featuring a naphthyridine core with methyl substituents at positions 2 and 5. The compound’s stability under inert atmospheres (2–8°C) and sensitivity to light necessitate careful handling .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C10H14N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3,5,8H,4,6H2,1-2H3,(H,11,12) |
InChI Key |
MGSNVJSNCFCATO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)N=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine derivatives. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Chemical Biology: It acts as a ligand in coordination chemistry and is involved in the study of metal-ligand interactions.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Key Observations :
- Chloro substituents (e.g., 7-Cl) may increase electrophilicity for nucleophilic substitution reactions .
- Synthetic Efficiency : Yields for 7-alkyl derivatives range from 63% to 92%, with enantioselective methods achieving >90% ee using chiral catalysts (e.g., Ru complexes) . The dimethyl variant’s synthesis may require multi-step alkylation or selective hydrogenation.
Key Observations :
- Biological Potential: While 1,8-naphthyridine derivatives broadly exhibit antimicrobial and anticancer activities , the dimethyl analog’s specific efficacy remains underexplored. Fluorinated or chiral analogs (e.g., (R)-23) show promise in neurological applications due to improved bioavailability .
- Safety : Methyl and chloro derivatives share common hazards (e.g., skin/eye irritation), necessitating stringent handling protocols .
Stereochemical and Catalytic Considerations
Asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines using chiral Ru catalysts achieves up to 99% ee, highlighting the importance of stereochemistry in pharmacological activity . For 2,7-dimethyl derivatives, the absence of chiral centers simplifies synthesis but may limit enantioselective applications compared to pyrrolidine- or piperidine-substituted analogs .
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